molecular formula C17H23N5O B5430335 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide

Cat. No. B5430335
M. Wt: 313.4 g/mol
InChI Key: QNQNQMOLFFKAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of various types of cancer. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used in the treatment of other types of cancer such as pancreatic neuroendocrine tumors and advanced renal cell carcinoma.

Mechanism of Action

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide inhibits several receptor tyrosine kinases including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in tumor growth, angiogenesis, and metastasis. By inhibiting these receptors, this compound reduces blood supply to the tumor, leading to tumor shrinkage and inhibition of metastasis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects on the body. Biochemically, it inhibits the activity of several receptor tyrosine kinases, leading to reduced tumor growth and angiogenesis. Physiologically, it can cause various side effects such as fatigue, hypertension, and gastrointestinal disturbances.

Advantages and Limitations for Lab Experiments

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes, making it an effective tool for studying intracellular signaling pathways. It has also been extensively studied, making it a well-characterized tool for research. However, its use in lab experiments is limited by its specificity for receptor tyrosine kinases, making it less effective for studying other signaling pathways.

Future Directions

There are several future directions for the study of N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide. One area of research is the development of new formulations that can improve its bioavailability and reduce side effects. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research into the use of this compound in combination with other chemotherapeutic agents to improve treatment outcomes.

Synthesis Methods

The synthesis of N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide involves several steps starting with the condensation of 4-methylbenzoyl chloride and N,N-dimethylformamide dimethyl acetal. This is followed by the coupling of the resulting compound with 4-methylpiperazine. The final step involves the reaction of the intermediate product with 4-ethylamino-6-methyl-2-pyrimidinamine. The synthesis method has been optimized to increase yield and purity of the final product.

Scientific Research Applications

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide has been extensively studied in various preclinical and clinical studies. Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, which are involved in tumor growth and angiogenesis. This compound has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo. It has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-4-18-15-11-13(3)21-17(22-15)20-10-9-19-16(23)14-7-5-12(2)6-8-14/h5-8,11H,4,9-10H2,1-3H3,(H,19,23)(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQNQMOLFFKAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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